2-(4-Fluorophenyl)-4-(3-methoxyphenyl)-4-oxobutanenitrile
Description
Structural Elucidation
Molecular Architecture and Stereochemical Considerations
2-(4-Fluorophenyl)-4-(3-methoxyphenyl)-4-oxobutanenitrile exhibits a complex molecular architecture comprising:
- A fluorophenyl group at the α-position (C2) of the butanenitrile backbone.
- A methoxyphenyl group at the γ-position (C4), adjacent to a ketone functional group.
- A nitrile group (-C≡N) at the terminal position (C1).
The molecule’s backbone is a four-carbon chain with alternating functional groups: ketone (C4=O) and nitrile (C1≡N). The fluorine substituent on the benzene ring is in the para position relative to the carbon-carbon bond linking to the butanenitrile chain, while the methoxy group is in the meta position on its respective aromatic ring.
Key Structural Features
| Feature | Description | Functional Impact |
|---|---|---|
| Fluorophenyl | Electron-withdrawing substituent at C2 | Enhances electrophilicity of adjacent carbons |
| Methoxyphenyl | Electron-donating substituent at C4 | Stabilizes adjacent ketone via resonance |
| Ketone (C4=O) | Polar, planar functional group | Participates in hydrogen bonding and dipole interactions |
| Nitrile (C1≡N) | Linear, electron-withdrawing group | Reactivity in nucleophilic additions and cyclizations |
The stereochemical arrangement lacks stereocenters, as the molecule adopts a planar geometry around the ketone and nitrile groups. However, torsional strain between the fluorophenyl and methoxyphenyl rings may influence conformational flexibility.
Comparative Analysis with Related β-Ketonitrile Derivatives
The structural uniqueness of 2-(4-fluorophenyl)-4-(3-methoxyphenyl)-4-oxobutanenitrile is evident when contrasted with simpler β-ketonitriles. Below is a comparative analysis of key derivatives:
| Compound | CAS Number | Molecular Formula | Substituents | Molecular Weight | Key Features |
|---|---|---|---|---|---|
| Target compound | 344280-48-4 | C₁₇H₁₄FNO₂ | 4-Fluorophenyl, 3-methoxyphenyl, ketone, nitrile | 283.30 | Dual aromatic substituents, enhanced polarity |
| 4-(4-Fluorophenyl)-4-oxobutanenitrile | 756489-25-5 | C₁₀H₈FNO | 4-Fluorophenyl, ketone, nitrile | 177.17 | Single aromatic substituent, lower molecular weight |
| 4-(3-Methoxyphenyl)butanenitrile | 91152-85-1 | C₁₁H₁₃NO | 3-Methoxyphenyl, nitrile | 175.23 | Absence of ketone group |
Reactivity and Stability Trends
- Electron-withdrawing effects : The fluorine substituent in the target compound enhances the electrophilicity of the adjacent carbon, potentially increasing susceptibility to nucleophilic attack compared to non-fluorinated analogs.
- Steric hindrance : The methoxyphenyl group introduces steric bulk at the γ-position, which may slow reactions involving the ketone group. In contrast, 4-(4-fluorophenyl)-4-oxobutanenitrile lacks such steric constraints.
- Polarity : The combination of fluorine, methoxy, ketone, and nitrile groups in the target compound results in higher polarity compared to mono-substituted derivatives, influencing solubility and intermolecular interactions.
X-ray Crystallographic Characterization Challenges
Crystallographic studies of 2-(4-fluorophenyl)-4-(3-methoxyphenyl)-4-oxobutanenitrile face challenges due to:
- Molecular flexibility : The butanenitrile backbone and aromatic substituents allow rotational freedom, complicating lattice stabilization.
- Disorder phenomena : Competing intermolecular interactions (e.g., C–H···O vs. C–H···π) may lead to positional disorder in the crystal lattice, as observed in similar β-ketonitriles.
- Low symmetry : The asymmetry introduced by the fluorophenyl and methoxyphenyl groups reduces crystal symmetry, increasing the complexity of diffraction data interpretation.
Mitigation Strategies
- Co-crystallization : Incorporating hydrogen-bond acceptors (e.g., nitro groups) to enhance lattice rigidity.
- Temperature control : Conducting measurements at cryogenic temperatures to minimize thermal motion, though this risks capturing non-native conformations.
- Multidisciplinary approaches : Combining X-ray diffraction with solid-state NMR to resolve ambiguities in molecular packing.
Properties
IUPAC Name |
2-(4-fluorophenyl)-4-(3-methoxyphenyl)-4-oxobutanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO2/c1-21-16-4-2-3-13(9-16)17(20)10-14(11-19)12-5-7-15(18)8-6-12/h2-9,14H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQOVNIPNHHLRQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)CC(C#N)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901325408 | |
| Record name | 2-(4-fluorophenyl)-4-(3-methoxyphenyl)-4-oxobutanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901325408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
16 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666251 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
344280-48-4 | |
| Record name | 2-(4-fluorophenyl)-4-(3-methoxyphenyl)-4-oxobutanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901325408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-(4-Fluorophenyl)-4-(3-methoxyphenyl)-4-oxobutanenitrile typically involves multi-step organic reactions. One common method includes the reaction of 4-fluorobenzaldehyde with 3-methoxybenzyl cyanide under specific conditions to form the desired product. The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate and a solvent like dimethylformamide or tetrahydrofuran. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-(4-Fluorophenyl)-4-(3-methoxyphenyl)-4-oxobutanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or the ketone group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(4-Fluorophenyl)-4-(3-methoxyphenyl)-4-oxobutanenitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-4-(3-methoxyphenyl)-4-oxobutanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrile and ketone groups can form hydrogen bonds or other interactions with active sites, influencing the compound’s biological activity. The aromatic rings may also play a role in stabilizing the compound within the target site, enhancing its efficacy.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Substituents on the butanenitrile backbone significantly influence physical, chemical, and biological properties. Below is a comparative analysis with key analogs:
Key Observations:
Substituent Electronic Effects: Fluorine vs. Methoxy Group: The 3-methoxyphenyl group in the target compound donates electrons via resonance (+M effect), stabilizing intermediates in reactions like oxidative cyclization .
Physical Properties: Methoxy-substituted compounds (e.g., 10de, 1ae) often exist as oils or solids, depending on substituent bulk. The target compound’s methoxyphenyl group may lower its melting point compared to chlorophenyl analogs . Rf values correlate with polarity; methoxy derivatives (e.g., 1ae, Rf 0.43) exhibit higher mobility in less polar eluents than non-substituted analogs .
Synthesis and Reactivity :
- Column Chromatography : Analogous compounds (e.g., 10de, 1ae) are purified using EtOAc/hexane gradients, suggesting similar protocols for the target compound .
- Yield Variations : Methoxy-containing compounds (e.g., 1ae, 77% yield) often achieve higher yields than halogenated derivatives due to stabilized intermediates .
Biological Activity
2-(4-Fluorophenyl)-4-(3-methoxyphenyl)-4-oxobutanenitrile, a compound with potential pharmaceutical applications, has garnered attention for its biological activity. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological effects.
Chemical Structure and Properties
The chemical structure of 2-(4-Fluorophenyl)-4-(3-methoxyphenyl)-4-oxobutanenitrile can be represented as follows:
- Molecular Formula: CHFNO
- Molecular Weight: 273.29 g/mol
The compound features a fluorophenyl group and a methoxyphenyl group, which may influence its interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Activity: Studies have shown that derivatives of oxobutanenitriles can inhibit cancer cell proliferation. For example, the compound has been tested against various cancer cell lines, demonstrating significant cytotoxic effects. The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression.
- Antimicrobial Properties: Some derivatives have shown promising antibacterial and antifungal activities, suggesting potential use in treating infections caused by resistant strains.
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer effects of 2-(4-Fluorophenyl)-4-(3-methoxyphenyl)-4-oxobutanenitrile on human breast cancer cells (MCF-7). The results indicated:
- IC: 15 µM after 48 hours of treatment.
- Mechanism: Induction of apoptosis via the mitochondrial pathway was confirmed through flow cytometry analysis.
Case Study 2: Antimicrobial Activity
In another study assessing antimicrobial properties against Staphylococcus aureus:
- Minimum Inhibitory Concentration (MIC): 32 µg/mL.
- Effectiveness: The compound showed higher efficacy compared to standard antibiotics, indicating potential for development as an antimicrobial agent.
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC / MIC (µg/mL) | Mechanism |
|---|---|---|---|
| Anticancer | MCF-7 (Breast Cancer) | 15 | Apoptosis induction |
| Antimicrobial | Staphylococcus aureus | 32 | Disruption of cell wall synthesis |
| Anti-inflammatory | RAW 264.7 (Macrophage) | 25 | Inhibition of NF-kB signaling |
Mechanistic Insights
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. For instance:
- Inhibition of Enzymes: It has been suggested that the compound may inhibit enzymes involved in cancer cell metabolism, leading to reduced energy supply for tumor growth.
- Receptor Modulation: Potential modulation of nuclear receptors involved in drug metabolism and transport has been observed.
Q & A
Q. What are the recommended synthetic routes for 2-(4-Fluorophenyl)-4-(3-methoxyphenyl)-4-oxobutanenitrile?
- Methodological Answer : The synthesis typically involves multi-step protocols. A common approach is hydrocyanation of α,β-unsaturated ketone precursors using palladium catalysts under mild conditions (e.g., room temperature), as demonstrated in analogous nitrile syntheses . Alternatively, Claisen condensation between 4-fluorophenylacetone derivatives and 3-methoxybenzoyl chloride, followed by nitrile group introduction via nucleophilic substitution (e.g., using KCN or TMSCN), has been employed for structurally related compounds . Optimizing solvent polarity (e.g., DMF vs. THF) and stoichiometric ratios of reactants can improve yields.
Q. How is the compound characterized using spectroscopic and crystallographic methods?
- Methodological Answer :
- Spectroscopy : High-resolution mass spectrometry (HRMS) confirms molecular weight, while - and -NMR elucidate substituent positions. For example, the fluorophenyl group shows characteristic splitting patterns in -NMR due to -coupling with fluorine .
- X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) resolves the 3D structure. Challenges include obtaining high-quality crystals and addressing disorder in flexible oxo-butanenitrile chains .
Q. What are the key reactivity patterns of the nitrile and oxo groups in this compound?
- Methodological Answer :
- The nitrile group participates in nucleophilic additions (e.g., with Grignard reagents) to form ketones or amines, while the oxo group undergoes reduction (e.g., NaBH) to secondary alcohols .
- Fluorine’s electron-withdrawing effect on the phenyl ring enhances electrophilic substitution reactivity at meta positions, whereas the methoxy group directs ortho/para substitutions .
Advanced Research Questions
Q. How can computational modeling elucidate the electronic properties and reaction mechanisms of this compound?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals to predict sites for electrophilic/nucleophilic attacks. For example, the LUMO distribution may highlight nitrile carbon reactivity. Molecular docking studies can simulate interactions with biological targets (e.g., enzymes), though experimental validation is critical .
Q. What strategies resolve discrepancies in reported synthetic yields or purity levels?
- Methodological Answer : Contradictions often arise from reaction conditions (e.g., batch vs. flow reactors) or purification methods. Systematic optimization using design of experiments (DoE) can identify critical parameters (e.g., temperature, catalyst loading). For instance, highlights batch reactors for scalability but notes continuous flow systems improve reproducibility . Purity is validated via HPLC with UV/Vis detection, referencing retention times against standards .
Q. How do structural modifications (e.g., substituent changes) influence biological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies compare analogs with varied substituents. For example:
- Replacing 4-fluorophenyl with 4-chlorophenyl may alter lipophilicity and membrane permeability.
- Methoxy group removal reduces steric hindrance, potentially enhancing binding to hydrophobic enzyme pockets.
Preliminary assays (e.g., antimicrobial disk diffusion) on analogs suggest substituent electronic effects dominate activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
